molecular formula C28H32N3O6Cl B600988 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))- CAS No. 129262-08-4

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-

Cat. No. B600988
M. Wt: 542.04
InChI Key:
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Description

The compound “3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-” is also known as Nicardipine Hydrochloride . It’s a calcium channel blocker used in the treatment of hypertension .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains ester groups, nitro groups, and a piperidine ring .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 515.99 . It is soluble in organic solvents .

Scientific Research Applications

Synthesis and Pharmacological Activity

Research has been conducted on the synthesis and pharmacological activity of stereo- and optical isomers of this compound, highlighting its potent calcium antagonist properties. For instance, the hypotensive activity of one of its isomers, benidipine hydrochloride (KW-3049), has been extensively studied, showing a significant hypotensive effect in spontaneously hypertensive rats (Muto et al., 1988). This research underlines the importance of the compound's stereochemistry in its pharmacological efficacy.

Optical Isomers and Antihypertensive Effects

Further investigations into the compound's optical isomers revealed differences in antihypertensive effects. Specifically, research has indicated that the (4S)-(+)-enantiomer exhibits a more pronounced antihypertensive effect and an ability to inhibit nimodipine binding to rat cardiac membrane homogenates, which suggests a specific interaction with calcium channels (Ashimori et al., 1991).

Metabolic Studies

Metabolic studies have also been conducted to understand the pharmacokinetics and metabolism of such compounds in biological systems. For example, research on the metabolism of benidipine hydrochloride (a closely related compound) has elucidated its metabolic pathways, including oxidative N-dealkylation and hydrolysis of the ester moiety, among others, in rats and dogs (Kobayashi et al., 1988).

Chiral Properties and Calcium Channel Modulation

The chiral properties of dihydropyridine derivatives and their influence on calcium channel modulation have been a subject of study, indicating that these compounds can serve as molecular probes for L-type calcium channels. This highlights their potential utility in understanding calcium channel dynamics and developing calcium channel blockers with specific chirality for enhanced therapeutic effects (Peri et al., 2000).

properties

IUPAC Name

5-O-[(3S)-1-benzylpiperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILKDKRQBYMKQX-MHUAFMOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152293
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-

CAS RN

129262-08-4, 119009-46-0
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl (3S)-1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129262-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119009460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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